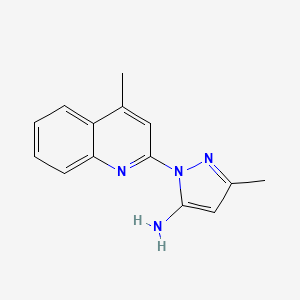

3-methyl-1-(4-methylquinolin-2-yl)-1H-pyrazol-5-amine

Übersicht

Beschreibung

The compound “3-methyl-1-(4-methylquinolin-2-yl)-1H-pyrazol-5-amine” is a quinoline-based heterocyclic compound. Quinoline derivatives are versatile and have been studied extensively due to their significant roles in many fields . They are designed and synthesized by chemists through various strategies .

Synthesis Analysis

Quinolinyl-pyrazoles, such as the compound , can be synthesized by treating substituted 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with 2-methyl-3-acetylquinoline . Other methods involve the reaction of anilines using malonic acid equivalents or the reaction of anthranilic acid derivatives .Molecular Structure Analysis

The molecular structure of quinoline-based compounds is characterized using spectroscopic analysis including NMR, FT-IR, and mass techniques . The structure of these compounds often contains multiple bonds, aromatic bonds, and various ring structures .Chemical Reactions Analysis

The chemical reactions involving quinoline derivatives are diverse. For instance, the modification of the quinoline scaffold by inserting other heterocycle moieties such as triazole and thiadiazole can enhance the bioactivity of the synthesized compounds .Wissenschaftliche Forschungsanwendungen

Antibacterial Agents

Quinoline-based heterocyclic derivatives, such as “3-methyl-1-(4-methylquinolin-2-yl)-1H-pyrazol-5-amine”, have been synthesized and evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria . These compounds have shown moderate-to-good antibacterial activity, which is significant for the development of new antibiotics. The ability to modify the quinoline scaffold by inserting other heterocycle moieties can enhance the bioactivity of these synthesized compounds.

Antimicrobial Agents

The quinoline moiety is known for its antimicrobial properties. Recent studies have focused on the synthesis of quinoline-based heterocyclic derivatives that exhibit a broad range of pharmacological activities, including antimicrobial effects . These activities are crucial in the fight against drug-resistant strains of microorganisms.

Antifungal Agents

In addition to antibacterial properties, quinoline derivatives have also been reported to possess antifungal activities . This makes them valuable in the research and development of treatments for fungal infections, which are a significant concern in both clinical and agricultural settings.

Anti-inflammatory Agents

The heterocyclic compounds containing the quinoline structure have been identified to have anti-inflammatory properties . This application is particularly relevant in the development of new treatments for chronic inflammatory diseases.

Anticancer Agents

Quinoline derivatives have been explored for their potential as anticancer agents . Their ability to interfere with various biological pathways makes them promising candidates for cancer therapy research.

Antimalarial Agents

Historically, quinoline derivatives have played a pivotal role in the treatment of malaria. Compounds like “3-methyl-1-(4-methylquinolin-2-yl)-1H-pyrazol-5-amine” continue to be of interest in the search for new antimalarial drugs, especially in the face of emerging drug resistance .

Wirkmechanismus

Target of Action

The compound 3-methyl-1-(4-methylquinolin-2-yl)-1H-pyrazol-5-amine is a derivative of quinoline . Quinoline derivatives are known to have a wide range of biological activities, including antimicrobial, antimalarial, anticancer, antihypertensive, and anti-inflammatory effects . .

Mode of Action

Quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death

Biochemical Pathways

Given the known activities of quinoline derivatives, it is likely that this compound affects pathways related to dna synthesis and cell division .

Result of Action

Given the known activities of quinoline derivatives, it is likely that this compound has antimicrobial, antimalarial, anticancer, antihypertensive, and anti-inflammatory effects .

Zukünftige Richtungen

The future directions for research on “3-methyl-1-(4-methylquinolin-2-yl)-1H-pyrazol-5-amine” and similar compounds could include further exploration of their synthesis methods, investigation of their biological activities, and development of their therapeutic potential . The results obtained from such research could be important for further structure modifications of quinoline bearing heterocyclic moiety and the exploitation of the therapeutic potential of quinoline derivatives .

Eigenschaften

IUPAC Name |

5-methyl-2-(4-methylquinolin-2-yl)pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4/c1-9-7-14(18-13(15)8-10(2)17-18)16-12-6-4-3-5-11(9)12/h3-8H,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRXLQLYHWDBUCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=CC=CC=C12)N3C(=CC(=N3)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70352280 | |

| Record name | F0307-0132 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70352280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

12.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24830918 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3-methyl-1-(4-methylquinolin-2-yl)-1H-pyrazol-5-amine | |

CAS RN |

307342-03-6 | |

| Record name | F0307-0132 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70352280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

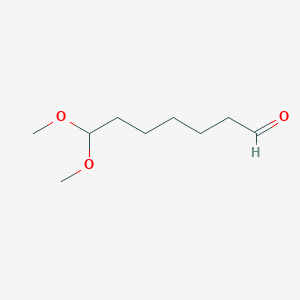

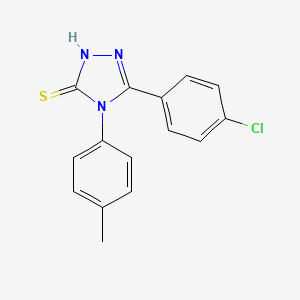

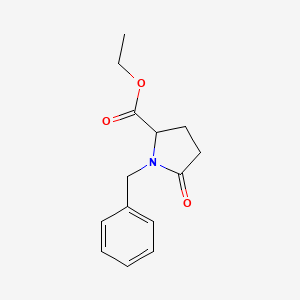

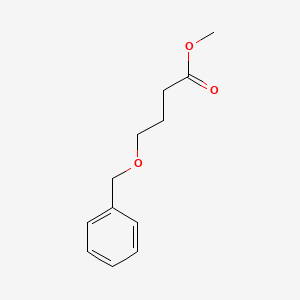

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione](/img/structure/B1617367.png)

![7-Methylbicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B1617378.png)

![[1-(Bromomethyl)propyl]benzene](/img/structure/B1617380.png)